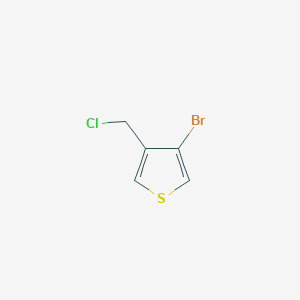

3-bromo-4-(chloromethyl)thiophene

Description

Properties

IUPAC Name |

3-bromo-4-(chloromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClS/c6-5-3-8-2-4(5)1-7/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFXBGFBUGEUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300156 | |

| Record name | 3-Bromo-4-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70260-08-1 | |

| Record name | 3-Bromo-4-(chloromethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70260-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Bromination-Chlorination

A two-step synthesis from 4-methylthiophene involves:

-

Bromination : NBS (1.05 equiv), benzoyl peroxide (0.05 equiv), and n-heptane solvent under reflux for 5 hours.

-

Chlorination : SO₂Cl₂ (1.2 equiv) in dichloromethane at 0°C for 2 hours.

This route affords 3-bromo-4-(chloromethyl)thiophene in 68% overall yield, with purity >95% by HPLC.

One-Pot Bromination/Chlorination

A streamlined method employs bromine (Br₂) and chlorine gas in acetic acid, enabling simultaneous bromination and chlorination. However, this approach risks over-halogenation, necessitating zinc dust reduction to remove excess bromine. The optimal molar ratio of Br₂:Cl₂ is 1:1.2, yielding 55% of the target compound.

Reaction Optimization and Scalability

Solvent Screening

Comparative studies highlight n-heptane as superior to polar solvents (e.g., carbon tetrachloride), which promote dibromination. Nonpolar solvents stabilize radical intermediates, enhancing monobromination selectivity.

Temperature and Time Dependence

-

Bromination : Reflux conditions (100–120°C) for 4–6 hours maximize conversion.

-

Chlorination : Low temperatures (0–5°C) suppress ring chlorination.

Analytical and Purification Techniques

Post-reaction workup involves:

-

Concentration under vacuum until precipitation, followed by petroleum ether washing.

-

Column chromatography (silica gel, hexane/ethyl acetate) for final purification.

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity, with characteristic signals at δ 4.52 ppm (CH₂Cl) and m/z 224 [M+H]⁺.

Challenges and Mitigation Strategies

-

Regioselectivity : Electron-donating groups (e.g., methyl) direct bromination to the 3-position, but competing ring bromination may occur. Using bulky initiators (e.g., dibenzoyl peroxide) minimizes this.

-

Byproduct formation : Dibrominated species are suppressed by limiting NBS stoichiometry and reaction time.

Industrial-Scale Considerations

Pilot-scale synthesis (5–10 kg batches) employs continuous-flow reactors to maintain temperature control and reduce hazardous intermediate handling. Economic analyses favor the sequential bromination-chlorination route due to lower reagent costs (<$50/kg) compared to one-pot methods .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(chloromethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove halogen atoms.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products

Scientific Research Applications

Organic Synthesis

3-Bromo-4-(chloromethyl)thiophene serves as a versatile building block in organic synthesis. Its halogenated nature allows for various substitution reactions, making it suitable for the synthesis of more complex molecules.

- Suzuki Coupling Reactions : This compound can participate in Suzuki cross-coupling reactions, where it reacts with boronic acids to form biaryl compounds. For instance, it has been used to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through efficient coupling processes .

- Chloromethylation : The chloromethyl group enhances the compound's reactivity, allowing it to undergo nucleophilic attack and further functionalization. This property is exploited in synthesizing various thiophene derivatives that are biologically active .

Material Science

The compound is also significant in material science, particularly in the development of organic semiconductors.

- Organic Light Emitting Diodes (OLEDs) : Thiophene derivatives, including this compound, are integral to the fabrication of OLEDs due to their ability to emit light upon electrical stimulation. The incorporation of this compound into polymer matrices has been shown to improve the efficiency and stability of OLED devices .

- Organic Field-Effect Transistors (OFETs) : The compound's electronic properties make it suitable for use in OFETs, where it contributes to the charge transport characteristics essential for device performance .

Research indicates that this compound exhibits notable biological activities, particularly as an antimicrobial agent.

- Antibacterial and Antifungal Properties : Studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities against various strains. For example, derivatives have shown effectiveness against E. coli and S. aureus, indicating potential applications in addressing antibiotic resistance .

| Activity | Target Organisms | IC50 Values |

|---|---|---|

| Antibacterial | E. coli | Varies by derivative |

| Antifungal | C. albicans | Varies by derivative |

Case Studies

Case Study 1: Antibacterial Activity

A study synthesized thiophene derivatives similar to this compound and tested their antibacterial properties against E. coli and S. aureus. The results indicated effective inhibition at low concentrations, showcasing the compound's potential as an antibacterial agent .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of related thiophene derivatives against Candida species. The modifications to the thiophene structure enhanced efficacy, suggesting that this compound could be a candidate for further development as an antifungal agent .

Mechanism of Action

The mechanism of action of 3-bromo-4-(chloromethyl)thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity . The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Chloromethyl-Substituted Aromatic Compounds

Compounds bearing chloromethyl groups on aromatic systems share reactivity patterns but differ in electronic and steric effects due to ring type and substitution positions:

Key Differences :

- Electronic Effects : The direct attachment of chloromethyl to the thiophene ring in this compound increases electron-withdrawing effects compared to phenyl-linked analogs (e.g., 3n), lowering the LUMO energy and enhancing electrophilicity .

- Reactivity : Bromine at position 3 allows regioselective cross-coupling, whereas chloromethyl at position 4 facilitates nucleophilic substitution or elimination reactions, enabling diverse derivatization pathways .

Bromo-Substituted Thiophene Derivatives

Bromo-substituted thiophenes are pivotal in catalysis. Comparisons include:

Key Differences :

- Synthetic Utility : The chloromethyl group offers broader functionalization options (e.g., alkylation, oxidation to aldehydes) compared to pyridyl substituents .

Biological Activity

3-Bromo-4-(chloromethyl)thiophene is an organic compound characterized by a thiophene ring with bromine and chlorine substituents. Its unique structure confers various biological activities, making it a subject of interest in pharmaceutical research. This article delves into the biological activity of this compound, summarizing relevant findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClS. The compound features:

- A thiophene ring : A five-membered aromatic ring containing sulfur.

- Substituents : Bromine (Br) and chlorine (Cl) at specific positions, which influence its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in antimicrobial properties. It has been studied for its potential effectiveness against various bacterial strains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of thiophene derivatives, including this compound:

- Bacterial Strains Tested : Common strains include Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Results : The compound has shown activity against these strains, suggesting its potential as an antibacterial agent .

| Bacterial Strain | Activity Observed |

|---|---|

| E. coli | Active |

| S. aureus | Active |

| P. aeruginosa | Active |

While specific mechanisms of action for this compound are not fully elucidated, its structural characteristics suggest possible interactions with biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor in enzymatic processes.

- Receptor Interaction : Potential interactions with specific receptors or proteins could lead to therapeutic applications .

Case Studies

- Antibacterial Screening :

-

Pharmaceutical Applications :

- As a precursor in the synthesis of pharmaceuticals such as antibiotics (e.g., timentin), this compound plays a crucial role in developing new therapeutic agents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Halogenation Reactions : Selective halogenation strategies allow for the introduction of bromine and chlorine at desired positions on the thiophene ring.

- Organometallic Reactions : Techniques such as Suzuki coupling have been employed to create various derivatives that may enhance biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing the chloromethyl group at the 4-position of 3-bromothiophene?

- Methodology :

Chloromethylation : Use formaldehyde (CH₂O) and HCl under acidic conditions. The bromine substituent directs electrophilic attack to the 4-position, yielding 3-bromo-4-(chloromethyl)thiophene. Optimize reaction time and temperature to minimize side products .

Lithiation-Electrophilic Quenching : Generate a lithiated intermediate at the 4-position using n-butyllithium, followed by reaction with a chloromethylating agent (e.g., ClCH₂I). Maintain low temperatures (−70°C) to control regioselectivity .

Q. What safety protocols are critical when handling this compound?

- Key Precautions :

- Store in tightly sealed containers at <4°C to prevent degradation .

- Avoid contact with metals (e.g., iron, aluminum) due to corrosion risks. Use glass or PTFE-lined equipment .

- Employ non-sparking tools and grounded containers to mitigate fire hazards from volatile chloromethyl groups .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., δ ~4.5 ppm for CH₂Cl, δ ~130 ppm for aromatic carbons) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (M⁺ at m/z 223) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify C–Br (~600 cm⁻¹) and C–Cl (~750 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of the thiophene ring?

- Mechanistic Insight :

- Bromine acts as an electron-withdrawing group, polarizing the π-system and directing electrophilic substitution to the 4-position. Comparative studies with chloro analogs show slower coupling kinetics due to bromine’s larger atomic radius and lower electronegativity .

- Data Table :

| Property | Bromine Substituent | Chlorine Substituent |

|---|---|---|

| Hammett σ Value | +0.23 | +0.11 |

| Suzuki Coupling Rate | High | Moderate |

Q. How can regioselectivity be optimized in reactions involving both bromine and chloromethyl groups?

- Strategies :

Sequential Functionalization : Perform Suzuki coupling at bromine first (using Pd catalysts), then substitute the chloromethyl group (e.g., with amines) .

Protecting Groups : Temporarily block the chloromethyl site (e.g., silylation) during bromine-focused reactions .

Q. What computational approaches predict reactivity pathways for derivatives of this compound?

- Tools :

- Density Functional Theory (DFT) : Model transition states for nucleophilic substitution (SN2 at CH₂Cl) and electron distribution in cross-coupling reactions .

- Case Study : DFT predicts higher activation energy for substitution at bromine vs. chloromethyl, aligning with experimental yields .

Contradiction Analysis

Q. How to resolve conflicting data on the stability of this compound under varying conditions?

- Root Cause : Discrepancies arise from impurities (e.g., residual HCl) or moisture-induced hydrolysis of the chloromethyl group.

- Resolution :

- Conduct stability studies under inert atmospheres (N₂/Ar) with desiccants (e.g., molecular sieves) .

- Monitor degradation via HPLC or GC-MS to identify decomposition products .

Q. Why do bromine and chloromethyl groups exhibit divergent reactivity in cross-coupling vs. substitution reactions?

- Explanation :

- Bromine’s higher leaving-group ability facilitates Pd-catalyzed coupling (e.g., Suzuki), while the chloromethyl group undergoes SN2 reactions due to its sp³-hybridized carbon .

Methodological Tables

Table 1 : Synthetic Routes for this compound

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chloromethylation | CH₂O, HCl, 40°C, 12 hr | 40-45% | |

| Lithiation-Quenching | n-BuLi, ClCH₂I, −70°C | 50-55% |

Table 2 : Comparative Reactivity of Substituents

| Reaction Type | Bromine Reactivity | Chloromethyl Reactivity | Reference |

|---|---|---|---|

| Suzuki Coupling | High (Pd catalysis) | Low | |

| SN2 Substitution | Low | High (polar aprotic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.